Stannane, tributyl(2-methylpropyl)-
Description
Tributyl(2-methylpropyl)stannane (CAS: 97019-94-8; molecular formula: C16H36Sn) is an organotin compound characterized by a tributyltin group bonded to a 2-methylpropyl (isobutyl) substituent. Organotin compounds like this are widely utilized in organic synthesis, particularly in Stille coupling reactions, due to their ability to transfer organic groups to transition metal catalysts .
Properties
CAS No. |
97019-94-8 |
|---|---|
Molecular Formula |
C16H36Sn |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
tributyl(2-methylpropyl)stannane |
InChI |
InChI=1S/4C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h4H,1H2,2-3H3;3*1,3-4H2,2H3; |
InChI Key |
NZYSSHPDPTWGJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Procedure
The most widely documented method involves the reaction of tributylstannyl chloride (Bu~3~SnCl) with a 2-methylpropyl Grignard reagent (2-methylpropyl magnesium halide). The general reaction proceeds as follows:
$$
\text{Bu}3\text{SnCl} + \text{2-methylpropyl-MgX} \rightarrow \text{Bu}3\text{Sn-(2-methylpropyl)} + \text{MgXCl}
$$
Key Steps :
- Formation of the Grignard Reagent : 2-methylpropyl bromide or iodide reacts with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
- Nucleophilic Displacement : The Grignard reagent attacks tributylstannyl chloride at the electrophilic tin center, displacing the chloride ion.
- Work-Up : The reaction is quenched with aqueous ammonium chloride, followed by extraction with nonpolar solvents (e.g., hexanes) and vacuum distillation to isolate the product.
Optimization Data :
- Temperature : 0–5°C during Grignard formation, room temperature for coupling.
- Yield : 70–85% after purification.
- Purity : >95% by ~1~H NMR and GC-MS.
Alkylation of Tin Hydrides
Hydrostannylation of Alkenes
Tributyltin hydride (Bu~3~SnH) undergoes radical-mediated hydrostannylation with 2-methylpropene to form the target compound:
$$
\text{Bu}3\text{SnH} + \text{CH}2=\text{C(CH}3\text{)}2 \xrightarrow{\text{AIBN}} \text{Bu}3\text{Sn-(CH}2\text{C(CH}3\text{)}2)
$$
Conditions :
- Catalyst : Azobisisobutyronitrile (AIBN) initiates radical chain propagation.
- Solvent : Benzene or toluene at reflux (80–110°C).
- Yield : 60–75%.
Limitations :
- Competing side reactions (e.g., oligomerization of alkenes).
- Requires strict exclusion of oxygen to prevent radical quenching.
Kocheshkov Redistribution Reaction
The Kocheshkov method redistributes mixed organotin halides to achieve higher alkylated products:
$$
\text{Bu}3\text{SnCl} + \text{(2-methylpropyl)}3\text{SnCl} \rightarrow 2 \text{Bu}_3\text{Sn-(2-methylpropyl)}
$$
Procedure :
- Equimolar quantities of tributyltin chloride and tris(2-methylpropyl)tin chloride are heated in diglyme at 150–160°C.
- The reaction equilibrates over 12–24 hours, favoring the statistically dominant product.
Advantages :
- Avoids handling air-sensitive Grignard reagents.
- Scalable for industrial production.
Challenges :
Wurtz-Type Coupling
The Wurtz reaction couples tin halides with alkyl halides using sodium metal:
$$
\text{Bu}3\text{SnCl} + \text{2-methylpropyl-X} + 2 \text{Na} \rightarrow \text{Bu}3\text{Sn-(2-methylpropyl)} + 2 \text{NaX}
$$
Optimization :
Drawbacks :
- Formation of polymeric byproducts.
- Hazardous due to sodium’s pyrophoric nature.
Barbier-Type Cross Coupling
Ultrasound-promoted Barbier coupling offers a modern alternative:
$$
\text{Bu}3\text{SnCl} + \text{2-methylpropyl-X} \xrightarrow{\text{Ultrasound, Mg}} \text{Bu}3\text{Sn-(2-methylpropyl)}
$$
Conditions :
Benefits :
- Rapid reaction times (<2 hours).
- Ambient temperature operation.
Comparative Analysis of Methods
| Method | Yield (%) | Temperature | Key Advantages | Limitations |
|---|---|---|---|---|
| Grignard Reagent | 70–85 | 0–25°C | High purity, scalable | Air/moisture sensitivity |
| Hydrostannylation | 60–75 | 80–110°C | Radical specificity | Byproduct formation |
| Kocheshkov Redistribution | 65–75 | 150–160°C | No organometallic reagents | Low atom economy |
| Wurtz Coupling | 50–65 | 140–160°C | Simple setup | Hazardous conditions |
| Barbier Coupling | 80–90 | 25–40°C | Fast, energy-efficient | Requires specialized equipment |
Chemical Reactions Analysis
Stannane, tributyl(2-methylpropyl)- undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in organic synthesis, converting organic halides to hydrocarbons.
Substitution Reactions: It can participate in substitution reactions where the tin-hydrogen bond is cleaved homolytically.
Radical Reactions: It is used in radical reactions such as the Barton-McCombie deoxygenation and intramolecular radical cyclization.
Common reagents used in these reactions include azobisisobutyronitrile (AIBN) and light for radical initiation. Major products formed from these reactions include hydrocarbons and other reduced organic compounds .
Scientific Research Applications
Stannane, tributyl(2-methylpropyl)- has several scientific research applications:
Organic Synthesis: It is widely used as a radical reducing agent in organic synthesis due to its ability to cleave tin-hydrogen bonds homolytically.
Biological Studies: Organotin compounds, including stannane, tributyl(2-methylpropyl)-, are studied for their potential biological activities and toxicological effects.
Industrial Applications: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of stannane, tributyl(2-methylpropyl)- involves the homolytic cleavage of the tin-hydrogen bond to generate a tin-centered radical (Bu3Sn•). This radical can then participate in various radical reactions, such as the reduction of organic halides to hydrocarbons . The molecular targets and pathways involved in these reactions include the radical intermediates formed during the reaction process .
Comparison with Similar Compounds
Structural and Functional Group Variations
- Tributyltin Hydride (SnBu3H; CAS: 688-73-3): This compound lacks an organic substituent, making it highly reactive as a radical initiator in reductions (e.g., dehalogenation).
- Tributyl(thiophen-2-yl)stannane (CAS: 54663-78-4): The thiophene substituent introduces aromaticity and π-conjugation, making this compound valuable in synthesizing conductive polymers or photovoltaic materials.
- Tributyl(iodomethyl)stannane : The iodomethyl group enables cross-coupling reactions with electrophiles, whereas the isobutyl group in tributyl(2-methylpropyl)stannane is less reactive, necessitating harsher conditions for bond activation .
Physicochemical Properties
Research Findings and Industrial Relevance
- Material Science : Thiophene-containing stannanes (e.g., tributyl(thiophen-2-yl)stannane) dominate in optoelectronic material synthesis, while alkyl-substituted variants like tributyl(2-methylpropyl)stannane are niche reagents .
- Pharmaceuticals: Limited evidence suggests tributyl(2-methylpropyl)stannane is less prevalent in drug synthesis compared to aryl- or heteroaryl-stannanes, which are used to construct bioactive heterocycles .
Q & A
Q. What are the established synthetic routes for preparing tributyl(2-methylpropyl)stannane, and what are their mechanistic considerations?
Tributyl(2-methylpropyl)stannane is typically synthesized via transmetallation or Grignard reactions. For example, a Grignard reagent (2-methylpropylmagnesium bromide) can react with tributyltin chloride under anhydrous conditions, followed by quenching and purification via vacuum distillation . Mechanistically, this involves nucleophilic displacement where the organomagnesium reagent transfers the 2-methylpropyl group to the tin center. Reaction optimization requires strict control of moisture and oxygen to prevent tin oxidation .
Q. How can researchers characterize the purity and structural integrity of tributyl(2-methylpropyl)stannane?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR identify organic substituents (e.g., butyl and 2-methylpropyl groups), while Sn NMR confirms tin coordination geometry. Deuterated chloroform (CDCl) is the preferred solvent to avoid tin-solvent interactions .
- GC-MS : Detects volatile impurities (e.g., residual tributyltin chloride) with a DB-5MS column and electron ionization (EI) mode. Quantification requires calibration against certified standards .
- Elemental Analysis : Validates stoichiometry (CHSn) to ±0.3% accuracy .
Q. What safety protocols are critical when handling tributyl(2-methylpropyl)stannane in laboratory settings?
- Storage : Under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods are mandatory due to acute toxicity (oral LD ~10–50 mg/kg in rats) .
- Waste Disposal : Quench with aqueous KMnO to oxidize tin residues before disposal as hazardous waste .
Advanced Research Questions
Q. How does the steric bulk of the 2-methylpropyl group influence the reactivity of tributyl(2-methylpropyl)stannane in Stille cross-coupling reactions?
The 2-methylpropyl group increases steric hindrance at the tin center, reducing transmetallation efficiency compared to less bulky analogs (e.g., tributylvinylstannane). This necessitates higher catalyst loading (e.g., 5–10 mol% Pd(PPh)) and elevated temperatures (80–100°C) to achieve comparable yields. Kinetic studies using Sn NMR reveal slower ligand exchange rates, corroborating steric effects .
Q. What strategies mitigate tin-byproduct contamination in reactions involving tributyl(2-methylpropyl)stannane?
- Precipitation : Add hexane to precipitate polymeric tin oxides post-reaction, followed by centrifugation .
- Chelating Resins : Use polystyrene-supported thiol resins to sequester tributyltin residues, achieving >95% removal efficiency .
- Catalyst Design : Employ Pd nanoparticles immobilized on mesoporous silica (e.g., SBA-15) to reduce tin leaching into the product .
Q. How can computational methods predict the stability of tributyl(2-methylpropyl)stannane under varying solvent and temperature conditions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond dissociation energies (BDEs) for Sn–C bonds. Results indicate higher thermal stability in nonpolar solvents (toluene, = 120 kJ/mol at 25°C) compared to polar aprotic solvents (DMF, = 95 kJ/mol) due to reduced solvolysis . Experimental validation via TGA/DSC shows decomposition onset at 180°C in inert atmospheres .
Q. What role does tributyl(2-methylpropyl)stannane play in the synthesis of conjugated polymers for organic photovoltaics?
In polymer donor synthesis (e.g., dithienobenzoxadiazole-based systems), the stannane acts as a monomer in Stille polycondensation. Optimized conditions involve microwave-assisted heating (130°C, 30 min) with Pd(PPh)Cl catalyst, achieving molecular weights () >30 kDa. The 2-methylpropyl group enhances solubility in chlorobenzene, enabling thin-film processing with PCEs >10% .
Q. How do trace impurities in tributyl(2-methylpropyl)stannane affect catalytic applications, and what analytical approaches resolve these conflicts?
Impurities like tributyltin hydride (from incomplete synthesis) can poison catalysts or alter reaction pathways. High-resolution LC-MS (Q-TOF) with a C18 column identifies impurities at <0.1% levels. Conflicting catalytic data (e.g., yield variability) are resolved by correlating impurity profiles with kinetic studies using Michaelis-Menten models .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
